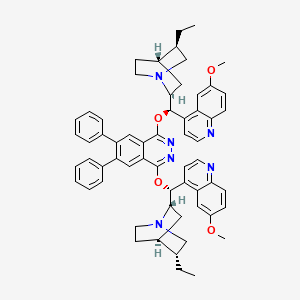

(Dhq)2-DP-phal

Description

Foundational Principles of Enantioselective Synthesis

Many organic molecules possess a property known as chirality, meaning they can exist as two non-superimposable mirror images, much like a pair of hands. numberanalytics.com These mirror images are called enantiomers. numberanalytics.com While enantiomers have identical physical and chemical properties in an achiral environment, they often exhibit profoundly different effects in biological systems. numberanalytics.com When a chemical reaction produces an equal amount of both enantiomers, the resulting 50:50 mixture is called a racemic mixture. wikipedia.org

Enantioselective synthesis, also referred to as asymmetric synthesis, is a chemical reaction or sequence of reactions that produces stereoisomeric products in unequal amounts. wikipedia.org The primary goal is to generate a significant excess of one enantiomer over the other. This is accomplished by using a chiral influence—such as a catalyst, reagent, or auxiliary—to create a chiral environment for the reaction. wikipedia.orgnumberanalytics.com This environment lowers the activation energy required to form one enantiomer, making its formation kinetically favored over the other. wikipedia.org The effectiveness of an enantioselective synthesis is often measured by the enantiomeric excess (e.e.), which quantifies the purity of the desired enantiomer in the product mixture. slideshare.net

The Pivotal Role of Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy for achieving enantioselectivity. numberanalytics.com A majority of the highly effective asymmetric catalysts are complexes formed between a metal center and a chiral organic molecule known as a chiral ligand. pnas.orgpnas.org A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. alfachemic.com When this ligand is chiral, it can impart its "handedness" to the catalyst's environment. alfachemic.com

The chiral ligand modifies the metal center's reactivity and selectivity, creating a well-defined three-dimensional space. pnas.orgpnas.org This chiral environment forces the reacting molecules (substrates) to approach the metal center in a specific orientation, which preferentially leads to the formation of one enantiomeric product over the other. pnas.org Over the years, thousands of chiral ligands have been developed, with certain structural motifs, often possessing C₂ symmetry, proving to be exceptionally effective across a wide range of reactions. These are often referred to as "privileged ligands." pnas.org The design and synthesis of new and more efficient chiral ligands remain a central focus in the ongoing development of asymmetric catalysis. pnas.orgchinesechemsoc.org

Historical Context of Cinchona Alkaloid-Derived Chiral Ligands in Stereoselective Transformations

The use of Cinchona alkaloids in stereochemistry has a rich history dating back to the 19th century. wiley-vch.de These naturally occurring compounds, extracted from the bark of the Cinchona tree, include quinine (B1679958), quinidine, cinchonine, and cinchonidine (B190817). wiley-vch.debohrium.com Their first significant role in chemistry was established by Louis Pasteur in 1853, who used them as resolving agents to separate racemic mixtures. wiley-vch.deprinceton.edu

For many years, their application was largely limited to this role. However, over the past few decades, Cinchona alkaloids and their synthetic derivatives have emerged as highly versatile and powerful chiral ligands and organocatalysts in their own right. bohrium.compsu.eduresearchgate.net A landmark breakthrough in this area was the development of the Sharpless Asymmetric Dihydroxylation (AD). wiley-vch.deprinceton.edu This reaction, which converts alkenes into chiral diols with very high enantioselectivity, employs Cinchona alkaloid derivatives as the chiral ligands. mdpi.com The success of the Sharpless AD sparked a renaissance in the use of these alkaloids, leading to the development of a vast library of derivatives capable of catalyzing a broad spectrum of asymmetric transformations. wiley-vch.de Among the most successful of these is (DHQ)₂PHAL.

(DHQ)₂PHAL , or hydroquinine (B45883) 1,4-phthalazinediyl diether, is a dimeric ligand derived from the Cinchona alkaloid quinine. It has become a cornerstone ligand in asymmetric synthesis, most notably for its application in the Sharpless Asymmetric Dihydroxylation, which is used to produce chiral diols, important intermediates in the synthesis of natural products. mdpi.com

Table 1: Physicochemical Properties of (DHQ)₂PHAL

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | nih.gov |

| Molecular Formula | C₄₈H₅₄N₆O₄ | nih.govrsc.orgsigmaaldrich.com |

| Molecular Weight | 778.98 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 140924-50-1 | nih.govsigmaaldrich.com |

The utility of (DHQ)₂PHAL extends beyond dihydroxylation. Researchers have successfully employed it as a catalyst or ligand in a variety of other important enantioselective reactions.

Table 2: Selected Applications of (DHQ)₂PHAL in Asymmetric Catalysis

| Reaction Type | Substrate Type | Role of (DHQ)₂PHAL | Typical Enantiomeric Excess (e.e.) | Source(s) |

|---|---|---|---|---|

| Asymmetric Dihydroxylation | Alkenes | Ligand for Osmium | >90% | mdpi.com |

| Dichlorination | Allylic Alcohols | Catalyst | 71-90% | nih.govnih.gov |

| Fluorocyclization | Indole derivatives | Catalyst | up to 92% | beilstein-journals.org |

| α-Sulfenylation | Ketone-derived Enoxysilanes | Catalyst | up to 93% | nih.govacs.org |

| Aminohydroxylation | Styrene derivatives | Ligand | High | sigmaaldrich.com |

| Haloazidation | Allylic Alcohols | Ligand | High | nih.gov |

The consistent ability of (DHQ)₂PHAL to induce high levels of stereocontrol across diverse reaction types underscores its status as a "privileged" ligand in the toolkit of synthetic organic chemists. Its success continues to inspire the design of new catalysts for future stereoselective transformations.

Properties

Molecular Formula |

C60H62N6O4 |

|---|---|

Molecular Weight |

931.2 g/mol |

IUPAC Name |

1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-6,7-diphenylphthalazine |

InChI |

InChI=1S/C60H62N6O4/c1-5-37-35-65-27-23-41(37)29-55(65)57(45-21-25-61-53-19-17-43(67-3)31-49(45)53)69-59-51-33-47(39-13-9-7-10-14-39)48(40-15-11-8-12-16-40)34-52(51)60(64-63-59)70-58(56-30-42-24-28-66(56)36-38(42)6-2)46-22-26-62-54-20-18-44(68-4)32-50(46)54/h7-22,25-26,31-34,37-38,41-42,55-58H,5-6,23-24,27-30,35-36H2,1-4H3/t37-,38-,41-,42-,55-,56-,57+,58+/m0/s1 |

InChI Key |

LJMDMIVVXHCXIE-MLKSUTDGSA-N |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)O[C@@H]([C@@H]9C[C@@H]1CCN9C[C@@H]1CC)C1=C2C=C(C=CC2=NC=C1)OC |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1CC)C1=C2C=C(C=CC2=NC=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dhq 2 Dp Phal

Comprehensive Overview of Synthetic Pathways to (Dhq)2-DP-phal

The primary synthetic route to (Dhq)2-DP-phal involves the reaction of two equivalents of dihydroquinine (DHQ) with one equivalent of a phthalazine-based coupling agent. This approach ensures the formation of the dimeric structure that is crucial for its catalytic efficacy.

Strategic Considerations in Precursor Selection for (Dhq)2-DP-phal

The selection of precursors for the synthesis of (Dhq)2-DP-phal is guided by the desired stereochemical outcome and the need for a rigid, well-defined ligand structure.

Dihydroquinine (DHQ): Dihydroquinine, a derivative of the Cinchona alkaloid quinine (B1679958), is chosen for its inherent chirality. The specific stereochemistry at the C8 and C9 positions of the dihydroquinine moiety is directly responsible for the enantioselectivity observed in reactions catalyzed by (Dhq)2-DP-phal. The reduction of the vinyl group in quinine to an ethyl group in dihydroquinine enhances the ligand's stability and can influence the electronic and steric environment of the catalytic pocket. The use of dihydroquinine, as opposed to its pseudo-enantiomer dihydroquinidine (B8771983) (DHQD), leads to the formation of diols with a specific and predictable stereochemistry in asymmetric dihydroxylation reactions. nih.gov

1,4-Dichlorophthalazine (B42487): The phthalazine (B143731) moiety serves as a rigid and aromatic linker, or "bridge," connecting the two dihydroquinine units. Its planarity and defined geometry are critical for holding the two alkaloid units in a specific spatial arrangement. This rigidity is thought to contribute significantly to the high levels of enantioselectivity achieved with this ligand by creating a well-defined chiral environment around the active catalytic center. 1,4-Dichlorophthalazine is an effective electrophile, readily undergoing nucleophilic substitution with the hydroxyl groups of the dihydroquinine molecules.

Key Reaction Steps and Conditions for (Dhq)2-DP-phal Synthesis

The synthesis of (Dhq)2-DP-phal is typically achieved through a nucleophilic aromatic substitution reaction. A general and effective procedure involves the reaction of dihydroquinine with 1,4-dichlorophthalazine in the presence of a base in a suitable solvent. nih.gov

A representative experimental procedure is as follows: A mixture of dihydroquinine, 1,4-dichlorophthalazine, potassium carbonate (K2CO3), and potassium hydroxide (B78521) (KOH) in toluene (B28343) is heated to reflux. The reaction progress is monitored, and upon completion, the mixture is worked up to isolate the crude product.

| Parameter | Condition |

| Reactants | Dihydroquinine, 1,4-Dichlorophthalazine |

| Base | Potassium Carbonate (K2CO3), Potassium Hydroxide (KOH) |

| Solvent | Toluene |

| Temperature | Reflux |

The use of a two-base system (K2CO3 and KOH) is crucial for the deprotonation of the hydroxyl groups on the dihydroquinine, forming the corresponding alkoxides which then act as nucleophiles. Toluene is a common solvent choice due to its ability to form an azeotrope with water, which can be removed during the reaction to drive the equilibrium towards product formation.

Purification and Isolation Techniques for (Dhq)2-DP-phal

Following the synthesis, the crude (Dhq)2-DP-phal must be purified to remove unreacted starting materials, byproducts, and any residual reagents. The most common and effective method for the purification of this crystalline solid is recrystallization.

The choice of solvent system for recrystallization is critical. A solvent pair, consisting of a solvent in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures, and a second solvent in which the compound is less soluble, is often employed. This allows for the slow and controlled formation of crystals as the solution cools, leading to the exclusion of impurities. The purified (Dhq)2-DP-phal is typically obtained as a white to off-white crystalline powder. The purity can be assessed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and melting point determination.

Derivatization Strategies for Structural Modification of (Dhq)2-DP-phal

To fine-tune the catalytic properties of (Dhq)2-DP-phal and to explore its application in a broader range of asymmetric transformations, various derivatization strategies have been investigated. These modifications can be broadly categorized into alterations of the phthalazine bridge and adjustments to the dihydroquinine moieties.

Chemical Adjustments of the Dihydroquinine Moieties

The dihydroquinine units offer several sites for chemical modification, allowing for a more subtle tuning of the ligand's properties. Key areas of adjustment include:

The Quinoline (B57606) Ring: The quinoline ring system can be functionalized with various substituents to alter the electronic properties of the ligand. For example, the introduction of electron-donating or electron-withdrawing groups can influence the interaction of the ligand with the metal center in a catalyst system.

The Quinuclidine (B89598) Moiety: Modifications to the quinuclidine portion of the dihydroquinine scaffold can introduce steric bulk or new functional groups. These changes can impact the conformational flexibility of the ligand and its binding to the catalytic metal.

The C9-Hydroxyl Group Linkage: While the core structure of (Dhq)2-DP-phal involves an ether linkage at the C9 position, alternative linkages could be explored to create ligands with different stabilities and electronic characteristics.

These derivatization strategies provide a powerful toolbox for the rational design of new and improved chiral ligands based on the (Dhq)2-DP-phal scaffold, expanding their utility in the field of asymmetric synthesis.

Influence of Substituent Effects on Ligand Properties

The enantioselectivity and efficiency of catalysts derived from dimeric Cinchona alkaloids are not static; they are intricately linked to the ligand's three-dimensional structure and electronic environment. Altering substituents on either the alkaloid subunits or the central linker can lead to significant changes in catalytic performance by modifying these characteristics. researchgate.net

Steric Effects: The spatial arrangement and bulk of substituent groups play a critical role in defining the shape of the chiral pocket of the catalyst. This pocket is where the substrate binds during the reaction, and its architecture dictates the facial selectivity of the transformation. Larger, bulkier substituents can create a more defined and constrained binding site, which can enhance enantioselectivity by forcing the substrate to adopt a specific orientation. For instance, modifications to the linker connecting the two dihydroquinine units can alter the angle between them, thereby reshaping the chiral pocket and influencing stereochemical outcomes.

Electronic Effects: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can impact the catalytic cycle in several ways. These groups can modify the electron density at the metal center (e.g., osmium in asymmetric dihydroxylation), which in turn affects its reactivity and the rate of the catalytic turnover. dovepress.com Furthermore, electronic interactions, such as π-π stacking between the ligand's aromatic systems and the substrate, can be crucial for stabilizing the transition state and enhancing enantioselectivity. For substrates with aromatic moieties, ligands featuring complementary aromatic surfaces can lead to more effective chiral recognition.

Research has demonstrated that even subtle changes to the ligand structure can lead to dramatic shifts in catalytic outcomes. For example, in the asymmetric dihydroxylation of olefins, the choice of the linker is critical. While the phthalazine (PHAL) linker is highly effective for many substrates, other linkers like pyrimidine (B1678525) (PYR) or anthraquinone (B42736) (AQN) have been shown to provide superior enantioselectivity for specific classes of olefins. york.ac.ukharvard.edu This highlights the importance of a modular approach to ligand design, where substituents can be systematically varied to create a catalyst tailored for a particular synthetic challenge.

Detailed Research Findings

Systematic studies have been conducted to quantify the impact of ligand modification on catalytic performance. A notable example is the asymmetric dihydroxylation of trans-stilbene, a common benchmark substrate. By changing the linker between the two dihydroquinidine (DHQD) units—the diastereomer of DHQ—researchers can directly observe the effect on enantiomeric excess (% ee).

The standard phthalazine (PHAL) linker in (DHQD)₂PHAL provides excellent enantioselectivity. However, introducing different aromatic linkers can modulate this selectivity. The table below illustrates how modifying the core linker structure affects the enantiomeric excess in the asymmetric dihydroxylation of trans-stilbene.

| Ligand | Linker Type | Enantiomeric Excess (% ee) for trans-stilbene |

|---|---|---|

| (DHQD)₂PHAL | Phthalazine (PHAL) | 99 |

| (DHQD)₂PYR | Pyrimidine (PYR) | 97 |

| (DHQD)₂AQN | Anthraquinone (AQN) | 88 |

Data compiled from various studies on Sharpless Asymmetric Dihydroxylation. The % ee values are representative for the specified substrate and may vary with reaction conditions. harvard.edu

The data reveals that while all listed ligands are highly effective, the phthalazine linker gives the highest enantioselectivity for this particular substrate. The pyrimidine linker also performs exceptionally well, whereas the larger anthraquinone linker results in a slightly lower, yet still high, enantiomeric excess. This demonstrates that the geometric and electronic properties imparted by the linker are a key determinant of the catalyst's stereodifferentiating ability. The subtle differences in the size and electronic nature of these aromatic linkers directly translate into measurable differences in the chiral induction.

Mechanistic Elucidation of Dhq 2 Dp Phal Mediated Catalysis

Proposed Catalytic Cycles for (Dhq)2-DP-phal-Dependent Reactions

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation using (DHQ)2-DP-phal as the ligand is a well-studied process. wikipedia.orgwikidoc.org The reaction begins with the formation of a chiral active catalyst through the coordination of the (DHQ)2-DP-phal ligand to osmium tetroxide (OsO4). wikipedia.orgwikidoc.orgnumberanalytics.com

The proposed mechanism involves the following key steps:

Formation of the OsO4-Ligand Complex : The (DHQ)2-DP-phal ligand (L) reacts with OsO4 to form the chiral complex L-OsO4. wikipedia.orgwikidoc.org

Cycloaddition : The alkene substrate undergoes a [3+2]-cycloaddition with the L-OsO4 complex to form a cyclic osmate ester intermediate. wikipedia.orgwikidoc.org Theoretical calculations suggest this [3+2] pathway is more energetically favorable than a stepwise [2+2] addition followed by rearrangement. organic-chemistry.org

Hydrolysis : The osmate ester is hydrolyzed, typically under basic conditions, to release the desired vicinal diol and a reduced osmium(VI) species. wikipedia.orgwikidoc.org

Reoxidation : A stoichiometric co-oxidant, most commonly potassium ferricyanide (B76249) (K3Fe(CN)6), reoxidizes the osmium(VI) species back to OsO4, regenerating the active catalyst and allowing the cycle to continue. wikipedia.orgnumberanalytics.comresearchgate.net

A potential secondary catalytic cycle can occur, particularly when using N-methylmorpholine N-oxide (NMO) as the co-oxidant. wikipedia.orgyork.ac.uk In this less enantioselective pathway, the osmate ester intermediate is oxidized before hydrolysis, forming an osmium(VIII)-diol complex that can dihydroxylate another alkene molecule. wikipedia.org The use of potassium ferricyanide as the co-oxidant largely suppresses this secondary cycle, leading to higher enantioselectivities. york.ac.ukharvard.edu This is because with K3Fe(CN)6, the oxidation of the osmium(VI) species occurs in the aqueous phase, while the osmylation takes place in the organic phase, effectively separating the reoxidation and hydrolysis steps. york.ac.uk

Stereochemical Control Elements in (Dhq)2-DP-phal Systems

The high enantioselectivity achieved with the (DHQ)2-DP-phal ligand is a result of precise stereochemical control, governed by interactions between the substrate and the chiral catalyst.

The stereochemical outcome of the Sharpless AD is highly predictable and can be rationalized using a mnemonic device. wikipedia.org For a given alkene, the (DHQ)2-DP-phal ligand (in AD-mix-α) directs the dihydroxylation to a specific face of the double bond, while its pseudo-enantiomer, (DHQD)2-PHAL (in AD-mix-β), directs it to the opposite face. wikipedia.orgwikidoc.org

The prevailing model for stereoselectivity involves a U-shaped binding pocket created by the chiral ligand around the osmium active site. harvard.edu The substrate approaches this pocket in a way that minimizes steric interactions between its substituents and the ligand framework. The phthalazine (B143731) linker and the aromatic quinoline (B57606) rings of the ligand create a defined chiral space. The alkene orients itself with its largest substituent pointing away from the ligand's methoxy-quinoline part. This specific orientation dictates which face of the alkene is exposed to the osmium tetroxide for dihydroxylation, thereby determining the absolute configuration of the resulting diol. wikipedia.org Favorable π-stacking interactions between an aryl substituent on the substrate and the aromatic ring of the ligand can also act as a directing group, influencing regioselectivity in dienes. wikipedia.org

Density Functional Theory (DFT) calculations have been employed to investigate the transition state of the cycloaddition step. york.ac.ukprinceton.eduorganic-chemistry.org These studies support a concerted [3+2] cycloaddition mechanism. wikipedia.orgorganic-chemistry.org The transition state involves the alkene approaching the OsO4-ligand complex within the chiral pocket. The geometry of this transition state is optimized to reduce steric hindrance and maximize favorable electronic interactions.

The energy difference between the two diastereomeric transition states (one leading to the major enantiomer and the other to the minor) is what determines the enantioselectivity of the reaction. The well-defined and relatively rigid structure of the (DHQ)2-DP-phal ligand helps to maximize this energy difference, leading to the high enantiomeric excesses typically observed. princeton.edu DFT calculations on related systems have shown that the second, less selective catalytic cycle can become kinetically preferred under certain conditions, such as in base-free aminohydroxylations, which explains the resulting low enantioselectivity in those cases. nih.gov

Role of Co-Catalysts and Additives in Reaction Efficiency and Selectivity

The efficiency and selectivity of the (DHQ)2-DP-phal catalyzed dihydroxylation are significantly influenced by the co-catalysts and additives present in the reaction mixture.

Co-oxidant : The primary role of the co-oxidant is to regenerate the Os(VIII) active catalyst from the Os(VI) species formed after hydrolysis. numberanalytics.comorganic-chemistry.org Potassium ferricyanide, K3Fe(CN)6, is the preferred co-oxidant as it is highly effective and helps to suppress the non-enantioselective second catalytic cycle. wikipedia.orgresearchgate.netyork.ac.uk This leads to a more robust and highly enantioselective process compared to earlier systems that used co-oxidants like NMO. york.ac.ukharvard.edu Other co-oxidants like sodium periodate (B1199274) (NaIO4) have also been explored and can be effective, sometimes outperforming K3Fe(CN)6 in specific cases, particularly under near-neutral conditions. arkat-usa.org

Base : A base, typically potassium carbonate (K2CO3), is included in the AD-mix. wikipedia.org Its role is to maintain a basic pH, which accelerates the hydrolysis of the osmate ester intermediate, ensuring the timely release of the diol product and the turnover of the catalyst. organic-chemistry.org The reaction is known to proceed more rapidly under slightly basic conditions. organic-chemistry.org

Additives : Methanesulfonamide (B31651) (CH3SO2NH2) is often used as an additive, particularly for substrates that react sluggishly, such as non-terminal alkenes. mdpi.comwikipedia.org It has been shown to accelerate the hydrolysis step of the catalytic cycle, allowing reactions to be run efficiently at lower temperatures (e.g., 0 °C). wikipedia.orgencyclopedia.pub Mechanistic studies suggest methanesulfonamide acts as a general acid catalyst, protonating the osmate ester of conjugated aromatic olefins to facilitate hydrolysis. researchgate.net

The table below summarizes the key components of the AD-mix-α, which features the (DHQ)2-DP-phal ligand, and their respective functions.

| Component | Chemical Formula/Name | Function | Reference |

| Chiral Ligand | (DHQ)2-DP-phal | Induces chirality and accelerates the reaction | wikipedia.orgwikipedia.org |

| Osmium Source | K2OsO2(OH)4 | Precursor to the active OsO4 catalyst | wikipedia.orgwikipedia.org |

| Co-oxidant | K3Fe(CN)6 | Regenerates the OsO4 catalyst | wikipedia.orgwikipedia.orgresearchgate.net |

| Base | K2CO3 | Accelerates hydrolysis of the osmate ester | wikipedia.orgorganic-chemistry.org |

| Additive (Optional) | CH3SO2NH2 | Accelerates hydrolysis for sluggish substrates | mdpi.comwikipedia.org |

Applications of Dhq 2 Dp Phal in Asymmetric Organic Transformations

Enantioselective Dihydroxylation Reactions Mediated by (Dhq)2-DP-phal

The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely utilized method for the conversion of alkenes into chiral vicinal diols. nih.govsigmaaldrich.com The catalytic system typically employs osmium tetroxide as the primary oxidant and a chiral ligand to induce enantioselectivity. Current time information in ضلع اوکاڑہ, PK. (Dhq)2-DP-phal, a dimeric dihydroquinine ligand linked by a phthalazine (B143731) core, is a key component of the commercially available reagent mixture AD-mix-α. nih.govnih.gov This formulation, which also contains a re-oxidant like potassium ferricyanide (B76249) and a base, facilitates a catalytic cycle that continuously regenerates the active osmium species. nih.gov

The mnemonic for predicting the stereochemical outcome of the Sharpless AD reaction dictates that when using AD-mix-α, which contains the (Dhq)2-DP-phal ligand, the dihydroxylation of an alkene will occur from the α-face when the alkene is oriented with its largest substituents in the southeast and southwest quadrants. nih.gov This predictable stereoselectivity has made the (Dhq)2-DP-phal-catalyzed dihydroxylation an indispensable tool in the synthesis of a wide array of chiral molecules, including natural products and pharmaceuticals. nih.govnih.gov

Substrate Scope and Limitations in Asymmetric Dihydroxylation

The (Dhq)2-DP-phal-catalyzed asymmetric dihydroxylation exhibits a broad substrate scope, accommodating a variety of alkene substitution patterns. High enantioselectivities are often achieved with monosubstituted, 1,1-disubstituted, 1,2-disubstituted (both trans and cis), and trisubstituted olefins. sigmaaldrich.com Generally, the reaction favors electron-rich double bonds. sigmaaldrich.com

However, the efficiency and enantioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents on the alkene. For instance, terminal alkenes and trans-disubstituted alkenes are generally excellent substrates, affording high enantiomeric excesses (ee). nih.gov In contrast, cis-disubstituted alkenes can sometimes yield lower enantioselectivities due to steric interactions that disfavor the optimal approach of the substrate to the catalyst's binding pocket. sigmaaldrich.com Tetrasubstituted alkenes are often challenging substrates for this reaction.

Below is a table summarizing the performance of (Dhq)2-DP-phal (typically as part of AD-mix-α) in the asymmetric dihydroxylation of various representative alkenes.

| Alkene Substrate | Product Diol | Enantiomeric Excess (% ee) |

| Styrene | (R)-1-Phenyl-1,2-ethanediol | >99 |

| 1-Decene | (R)-1,2-Decanediol | 97 |

| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 99 |

| α-Methylstyrene | (R)-1-Phenyl-1,2-propanediol | 90 |

| cis-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 85 |

Data compiled from various sources reporting typical results for Sharpless Asymmetric Dihydroxylation using AD-mix-α.

Regioselectivity and Diastereoselectivity Considerations

In cases where a substrate contains multiple double bonds, the Sharpless asymmetric dihydroxylation generally exhibits high regioselectivity, favoring the more electron-rich and sterically accessible alkene. sigmaaldrich.com This selectivity allows for the targeted dihydroxylation of one double bond in a polyunsaturated molecule.

When the substrate already possesses a chiral center, the diastereoselectivity of the dihydroxylation is an important consideration. The inherent facial bias of the substrate can either align with or oppose the facial preference of the chiral ligand. This interplay, known as matched and mismatched pairing, can significantly impact the diastereomeric ratio of the product. In a "matched" pair, the substrate's inherent diastereoselectivity reinforces the enantioselectivity of the (Dhq)2-DP-phal catalyst, leading to a high diastereomeric excess. Conversely, in a "mismatched" pair, the substrate's preference opposes that of the catalyst, which can result in lower diastereoselectivity.

Asymmetric Aminohydroxylation Reactions Utilizing (Dhq)2-DP-phal

Building upon the success of asymmetric dihydroxylation, the Sharpless asymmetric aminohydroxylation (AA) provides a direct method for the synthesis of chiral β-amino alcohols from alkenes. nih.gov This transformation is of significant synthetic value as the 1,2-amino alcohol motif is a key structural feature in numerous biologically active molecules, including alkaloids and amino sugars. nih.gov

The reaction is catalyzed by an osmium complex in the presence of a chiral ligand, with (Dhq)2-DP-phal being a highly effective choice. nih.gov In this reaction, a nitrogen source, such as a chloramine (B81541) salt or a carbamate, and an oxygen source (typically water) are added across the double bond. nih.gov The use of (Dhq)2-DP-phal as the chiral ligand generally leads to the formation of the corresponding (R,S)- or (S,R)-amino alcohol with high enantioselectivity. researchgate.net

The regioselectivity of the aminohydroxylation of styrenyl substrates can be influenced by the choice of ligand and solvent. For example, with styrenes, the use of phthalazine-based ligands like (Dhq)2-DP-phal in protic solvents such as n-propanol often favors the formation of the β-amino-α-hydroxy product (benzylic alcohol). researchgate.net

The following table presents representative examples of the asymmetric aminohydroxylation of alkenes using a catalytic system incorporating (Dhq)2-DP-phal.

| Alkene Substrate | Nitrogen Source | Product Amino Alcohol | Enantiomeric Excess (% ee) | Regioselectivity (N-adduct:O-adduct) |

| Styrene | CbzNClNa | (1R,2R)-N-Cbz-2-amino-1-phenylethanol | 98 | >20:1 |

| Cinnamate Esters | BocNHCl | Protected (2R,3S)-3-phenylisoserine | 99 | High |

| Furyl Acrylate | AcNHBr | β-hydroxy-α-furfurylamine derivative | 87 | High |

Data compiled from various sources reporting on Sharpless Asymmetric Aminohydroxylation.

Other Enantioselective and Diastereoselective Reactions Catalyzed by (Dhq)2-DP-phal

While the utility of (Dhq)2-DP-phal is most prominently documented in the context of asymmetric dihydroxylation and aminohydroxylation, its application as a chiral ligand extends to other enantioselective transformations.

Carbon-Carbon Bond Forming Reactions

The application of (Dhq)2-DP-phal as a catalyst in enantioselective carbon-carbon bond forming reactions is not as extensively reported as its use in oxidation reactions. While the core strength of this ligand lies in controlling the facial selectivity of additions to double bonds, its potential to organize nucleophiles and electrophiles for C-C bond formation is an area of ongoing research. There is limited specific information in the reviewed scientific literature detailing the widespread and general use of (Dhq)2-DP-phal as a primary catalyst for reactions such as Michael additions, aldol (B89426) reactions, or Heck couplings.

Heteroatom-Containing Compound Synthesis

Beyond the direct introduction of hydroxyl and amino groups through dihydroxylation and aminohydroxylation, the synthesis of other heteroatom-containing compounds using (Dhq)2-DP-phal as a catalyst is a more specialized area. The inherent nature of the aminohydroxylation reaction provides a direct route to compounds containing both nitrogen and oxygen. However, the broader application of (Dhq)2-DP-phal to catalyze, for example, the enantioselective synthesis of epoxides or aziridines, is not as well-established in the current body of scientific literature when compared to its primary applications.

Integration of (Dhq)₂-DP-phal in Multi-Step Synthetic Strategies

The utility of (Dhq)₂-DP-phal is most profoundly demonstrated in its application within extended and complex synthetic routes. In these strategies, the asymmetric dihydroxylation step is not an isolated transformation but a crucial maneuver that sets the stereochemical stage for a cascade of subsequent reactions. The diol products obtained from the (Dhq)₂-DP-phal-catalyzed reaction serve as versatile chiral building blocks, enabling the construction of multiple stereogenic centers with a high degree of control.

The Total Synthesis of Fostriecin (B16959)

A compelling example of the strategic use of (Dhq)₂-DP-phal is found in the 2020 total synthesis of the potent antitumor agent, fostriecin, by Dong and colleagues. nih.govmdpi.com A key step in their approach involved the asymmetric dihydroxylation of a complex trienyne intermediate. nih.govmdpi.com This reaction, catalyzed by (Dhq)₂-DP-phal in the form of AD-mix-α, established the critical C8 and C9 stereocenters of the fostriecin core. nih.govmdpi.com

| Reactant | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Trienyne Intermediate | AD-mix-α ((Dhq)₂-DP-phal) | C8, C9-diol Intermediate | 82 | >95 | nih.govmdpi.com |

The Enantioselective Synthesis of (-)-Englerin A

The total synthesis of (-)-englerin A, a natural product with potent and selective activity against renal cancer cells, provides another illustration of the strategic importance of (Dhq)₂-DP-phal. In 2020, Mou and coworkers reported a synthetic route that employed a Sharpless asymmetric dihydroxylation to install a key chiral center. nih.gov

In this synthesis, an olefin precursor was subjected to dihydroxylation using a catalyst system comprising potassium osmate, (Dhq)₂-DP-phal, and methanesulfonamide (B31651). nih.gov This reaction furnished the corresponding chiral diol in a 59% yield. nih.gov This diol was a crucial intermediate that, after further functional group manipulation, ultimately led to the formation of the guaiane (B1240927) sesquiterpenoid core of (-)-englerin A. nih.gov The stereocenter introduced in this step was essential for achieving the correct absolute stereochemistry of the final natural product.

| Reactant | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Olefin Precursor | K₂OsO₄, (Dhq)₂-DP-phal, MeSO₂NH₂ | Chiral Diol Intermediate | 59 | Not Reported | nih.gov |

The Synthesis of a Bryostatin (B1237437) Analogue

The bryostatins are a family of complex marine natural products with potent anticancer activity. Their intricate structures have made them challenging targets for total synthesis. A 2021 review highlights a synthetic strategy towards a bryostatin analogue that utilizes a double asymmetric dihydroxylation approach, with the first dihydroxylation being a key stereocenter-setting step. nih.gov

In this multi-step sequence, an initial Sharpless asymmetric dihydroxylation reaction is employed to yield a chiral diol. nih.gov This intermediate is then elaborated over several steps before a second dihydroxylation, this time using (Dhq)₂-DP-phal, is performed on a different part of the molecule to give the desired polyhydroxylated fragment of the bryostatin core in 90% yield. nih.gov This iterative use of the Sharpless dihydroxylation showcases the robustness and reliability of the (Dhq)₂-DP-phal catalyst in building up complex stereochemical arrays.

| Reactant | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Elaborated Olefin Intermediate | (Dhq)₂-DP-phal | Polyhydroxylated Bryostatin Fragment | 90 | Not Reported | nih.gov |

Computational and Theoretical Investigations of Dhq 2 Dp Phal Catalytic Systems

Quantum Mechanical Studies of Ligand Electronic Structure and Reactivity

Quantum mechanical (QM) methods, especially Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of the (Dhq)2-DP-phal ligand and how they influence its catalytic performance. These studies focus on the distribution of electrons within the molecule, the energies of its frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for its interaction with metals and substrates.

The electronic nature of the (Dhq)2-DP-phal ligand is defined by several key features. The quinoline (B57606) rings, with their methoxy (B1213986) substituents, and the central diphenyl-phthalazine linker form an extended π-system. The two quinuclidine (B89598) units contain tertiary amine nitrogens that act as the primary Lewis basic sites for coordination to a metal center, such as osmium in asymmetric dihydroxylation. researchgate.net

DFT calculations reveal that the introduction of the phenyl groups on the phthalazine (B143731) backbone in (Dhq)2-DP-phal, compared to the unsubstituted (Dhq)2-PHAL, subtly modifies the electronic properties of the linker. This modification can influence the ligand's "bite angle" and the electronic environment around the catalytic metal center. Theoretical studies on related cinchona alkaloid systems have shown that the electrostatic properties of the ligand are key. An electrostatic dipole-dipole interaction between the ligand and the reacting species in the transition state is proposed to play a significant role in stabilization. researchgate.net

Furthermore, QM calculations are used to assess the reactivity of the ligand itself. For instance, in reactions involving electrophilic reagents, the calculations can identify the most nucleophilic sites on the ligand. In the context of organocatalysis, where the ligand might be protonated or interact via hydrogen bonding, QM studies can quantify these interactions and their effect on the ligand's conformation and reactivity. nih.gov

Molecular Modeling of Ligand-Substrate-Metal Complexes

To understand the origin of enantioselectivity, it is essential to analyze the three-dimensional structure of the transient complexes formed between the (Dhq)2-DP-phal ligand, the metal catalyst, and the substrate. Molecular modeling techniques, including molecular mechanics (MM) and DFT, are employed to build and evaluate the stability of these intricate assemblies.

In the context of the Sharpless Asymmetric Dihydroxylation, a widely accepted model involves the formation of a U-shaped binding cleft by the (Dhq)2-DP-phal ligand, which cradles the osmium tetroxide catalyst. york.ac.uk The substrate then approaches this chiral pocket to react. The enantioselectivity arises from the energetic preference for one facial approach of the substrate over the other.

Molecular mechanics models have been developed to predict and rationalize the observed selectivities. These models often describe the binding pocket with four distinct quadrants (e.g., northwest, northeast, southwest, southeast). york.ac.uk The substrate orients itself within this pocket to minimize steric hindrance and maximize favorable interactions. The phenyl groups of the DP-phal linker contribute significantly to the steric and electronic environment of this binding site, creating what is sometimes described as a "magnet" for aromatic groups on the substrate. researchgate.net

Table 1: Key Interactions in the Ligand-Substrate-Metal Complex

| Interacting Component | Role in the Catalytic Complex | Type of Interaction | Reference |

| (Dhq)2-DP-phal Ligand | Creates a chiral binding pocket; orients the substrate. | Steric repulsion, π-stacking, hydrogen bonding, electrostatic interactions. | york.ac.uk, researchgate.net |

| Metal Center (e.g., Os) | The catalytic core where the reaction occurs. | Covalent bonding with ligand and substrate. | york.ac.uk |

| Substrate (e.g., Olefin) | The molecule undergoing transformation. | van der Waals forces, π-stacking with the ligand's aromatic core. | researchgate.net |

| Aromatic Groups (DP-phal) | Defines the shape and aromaticity of the binding cleft. | Enhances π-stacking interactions with aromatic substrates. | researchgate.net |

These models show that for a given substrate, one of the two possible transition state complexes (leading to the R or S product) is significantly lower in energy. The phenyl groups on the DP-phal linker are particularly effective at directing aromatic substrates, leading to high enantioselectivity. researchgate.net

Prediction of Enantiomeric Excess and Reaction Pathways through Computational Methods

A primary goal of computational studies is to quantitatively predict the enantiomeric excess (ee) of a reaction, which requires calculating the energy difference between the diastereomeric transition states leading to the two enantiomers. According to the transition state theory, the ratio of products is exponentially related to this energy difference (ΔΔG‡).

Computational chemists use high-level QM methods to locate and calculate the energies of the transition state structures for the stereodetermining step of the reaction. For the osmium-catalyzed dihydroxylation with (Dhq)2-DP-phal, the key step is the cycloaddition of the osmium-ligand complex to the olefin. harvard.edu There has been debate over whether this proceeds via a [3+2] cycloaddition or a stepwise [2+2] addition followed by rearrangement. york.ac.ukharvard.edu DFT calculations have been performed to compare the energetics of these competing pathways. york.ac.uk

Studies on the related (DHQ)2-PHAL system have shown that the calculated energy differences between the competing transition states correlate well with experimentally observed enantioselectivities. york.ac.uk For instance, a higher energy barrier for the formation of the minor enantiomer translates to a higher predicted ee.

Table 2: Conceptual Computational Prediction of Enantioselectivity

| Reaction Parameter | Computational Approach | Desired Outcome | Reference |

| Reaction Pathway | DFT Energy Profiling | Identification of the lowest energy path (e.g., [3+2] vs. [2+2]). | york.ac.uk |

| Transition State Geometries | QM Transition State Search | 3D structures of the points of maximum energy along the reaction coordinate. | researchgate.net |

| Transition State Energies | High-Level QM Calculation | Energies (G) of the transition states leading to R and S products (G_R, G_S). | york.ac.uk |

| Enantiomeric Excess (ee) | ΔΔG‡ = G_R - G_S; Eyring Equation | Predicted ee (%) that can be compared with experimental results. | rsc.org |

These predictive models are not only crucial for understanding existing catalysts but also for designing new ligands with improved selectivity. By computationally screening virtual ligand libraries, researchers can identify promising new structures before undertaking complex and costly synthesis.

Conformational Analysis of (Dhq)2-DP-phal and Its Catalytic Intermediates

Computational methods are used to explore the potential energy surface of the ligand and its catalytic intermediates. By systematically rotating the rotatable bonds and calculating the energy of each conformation, a map of stable and unstable arrangements can be generated. These studies have shown that the ligand's conformation is influenced by interactions with the solvent, the metal, and the substrate.

During the catalytic cycle, intermediates such as the osmaoxetane in dihydroxylation reactions are formed. researchgate.net The stereochemistry of these five-membered rings is crucial. DFT calculations have been employed to study the puckering of the metallaoxetane ring and its interactions within the ligand's binding pocket. researchgate.net Changes in this puckering, influenced by the substrate's substituents and their interactions with the ligand, are believed to be responsible for the selectivities observed for different classes of olefins. researchgate.net The analysis of these intermediates provides a detailed snapshot of the moments along the reaction pathway where chirality is transferred from the catalyst to the product.

Emerging Research Frontiers for Dhq 2 Dp Phal

Development of Supported or Immobilized (Dhq)2-DP-phal Catalysts

The heterogenization of homogeneous catalysts like (Dhq)2-DP-phal is a significant area of research, driven by the desire to simplify catalyst separation and recycling, thereby enhancing process sustainability. core.ac.uk Various strategies have been explored to immobilize (Dhq)2-DP-phal and its derivatives onto solid supports.

One common approach involves anchoring the catalyst onto polymeric supports. Polystyrene-based resins, for instance, are popular due to their ready availability, mechanical robustness, and ease of functionalization. core.ac.uk The immobilization can be achieved by copolymerizing monomers functionalized with groups that can covalently bind to the (Dhq)2-DP-phal ligand. This method aims to create a stable heterogeneous catalyst that retains the high activity and selectivity of its homogeneous counterpart while allowing for easy recovery and reuse. core.ac.uk

Another strategy involves the use of ionic liquids as a support medium. The catalyst can be dissolved in an ionic liquid, creating a biphasic system with the reaction medium. This allows for the retention of the catalyst in the ionic liquid phase, facilitating product extraction and catalyst recycling. For instance, in the asymmetric dihydroxylation of olefins, immobilizing the catalyst system in an ionic liquid like [bmim][PF6] has been shown to allow for multiple recycling rounds without significant loss of activity or enantioselectivity. core.ac.uk

The development of these supported catalysts is crucial for the industrial application of (Dhq)2-DP-phal-mediated reactions, offering a more economically and environmentally friendly alternative to homogeneous systems.

Application of (Dhq)2-DP-phal in Continuous Flow Processes

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and seamless scale-up. syrris.jpcorning.com The integration of (Dhq)2-DP-phal catalysis into continuous flow reactors is a burgeoning research area with significant potential.

Flow reactors, such as microreactors or packed-bed reactors, can be utilized to perform reactions catalyzed by (Dhq)2-DP-phal. syrris.jp In such a system, solutions of the reactants and the catalyst are continuously pumped through a heated or cooled tube or channel, where the reaction takes place. This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to improved yields and selectivities. syrris.jp

For instance, a two-step reaction sequence can be assembled into a single continuous flow unit, eliminating the need for intermediate separation and purification. researchgate.net This approach has been successfully applied to various organic syntheses and holds promise for reactions involving (Dhq)2-DP-phal. The use of immobilized (Dhq)2-DP-phal catalysts is particularly advantageous in flow systems, as it prevents the catalyst from being washed out with the product stream, enabling long-term, continuous operation. researchgate.net The combination of catalyst immobilization and continuous flow technology represents a powerful strategy for developing highly efficient and sustainable chemical processes.

Novel Synthetic Applications Beyond Established Reaction Types

While renowned for its role in asymmetric dihydroxylation, researchers are continuously exploring new synthetic applications for (Dhq)2-DP-phal, extending its utility beyond this well-established transformation. cmu.edumdpi.com These novel applications often leverage the Lewis basicity and hydrogen-bonding capabilities of the cinchona alkaloid framework. nih.gov

One such emerging area is in enantioselective halofunctionalization reactions . For example, (Dhq)2-DP-phal and its pseudoenantiomer (DHQD)2PHAL have been employed as catalysts in the chlorolactonization of alkenes and the 1,2-dichlorination of allylic alcohols. nih.gov In these reactions, the catalyst is believed to act as a Lewis base, activating the halogenating agent. nih.gov

Another novel application is in asymmetric fluorination reactions . (DHQ)2PHAL has been used to catalyze the enantioselective fluorocyclization of indoles, providing access to chiral fluorine-containing heterocycles. acs.orgbeilstein-journals.org The catalyst, in combination with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI), can induce high enantioselectivity in the formation of a C-F bond. nih.gov

Furthermore, (Dhq)2-DP-phal has shown promise in asymmetric sulfenylation reactions . It has been used as a catalyst in the α-sulfenylation of silyl (B83357) enol ethers, although initial results showed moderate enantioselectivity. nih.govacs.org

These examples highlight the versatility of (Dhq)2-DP-phal as a chiral catalyst and the ongoing efforts to expand its synthetic repertoire.

Table 1: Novel Synthetic Applications of (Dhq)2-DP-phal

| Reaction Type | Substrate Example | Reagents | Product Type | Reference |

| Enantioselective Dichlorination | Allylic Alcohols | 4-Ph(C6H4)ICl2 | Vicinal Dichlorides | nih.govnih.gov |

| Enantioselective Fluorocyclization | Indoles with tethered nucleophiles | NFSI | Fluorinated Heterocycles | acs.orgbeilstein-journals.orgnih.gov |

| Asymmetric α-Sulfenylation | Silyl Enol Ethers | N-phenylthiosaccharin | α-Thiofunctionalized Carbonyls | nih.govacs.org |

| Asymmetric Dihydroxylation | Alkenes | OsO4, K3Fe(CN)6 | Vicinal Diols | researchgate.netcmu.edumdpi.com |

| Catalytic Regio- and Enantioselective Haloazidation | Allylic Alcohols | NBS, Ti(Oi-Pr)4, TMSN3 | Haloamines | nih.gov |

Advanced Spectroscopic and Analytical Techniques for In-Situ Monitoring of (Dhq)2-DP-phal Catalysis

Understanding the mechanism of a catalytic reaction is crucial for its optimization. Advanced spectroscopic and analytical techniques that allow for in-situ or operando monitoring are becoming increasingly important in catalysis research. youtube.com These techniques provide real-time information about the reaction as it happens, offering insights into reaction kinetics, catalyst speciation, and the formation of intermediates. kuleuven.be

For reactions catalyzed by (Dhq)2-DP-phal, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction progress and determine enantiomeric ratios directly in the reaction mixture. rsc.orgyork.ac.uk For example, 1H and 19F NMR have been used for in-situ monitoring of fluorination reactions. rsc.org However, monitoring reactions at low temperatures can be challenging. nih.govacs.org

Infrared (IR) spectroscopy , particularly techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), can be used to study the interaction of reactants and catalysts on a solid support, which is relevant for immobilized (Dhq)2-DP-phal systems. jobs.ac.ukX-ray Absorption Spectroscopy (XAS) can provide information about the electronic structure and coordination environment of the metal center in osmium-catalyzed reactions. youtube.comjobs.ac.uk

More advanced techniques like 2D-IR spectroscopy are also being explored to gain deeper molecular-scale information that goes beyond conventional IR spectroscopy. stfc.ac.uk Additionally, X-ray Photoelectron Spectroscopy (XPS) and its related techniques can offer detailed insights into the elemental composition and chemical states on the surface of heterogeneous catalysts. mdpi.com

The application of these advanced analytical methods is vital for unraveling the intricate details of (Dhq)2-DP-phal catalysis, which will ultimately guide the design of more efficient and selective catalytic systems.

Q & A

Q. What are the standard protocols for synthesizing (Dhq)₂-DP-phal in controlled laboratory settings?

To ensure reproducibility, follow a stepwise approach:

- Reaction optimization : Use polar aprotic solvents (e.g., DMF) under inert atmospheres, with temperature gradients (60–80°C) to stabilize intermediates. Monitor progress via TLC/HPLC .

- Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradient) followed by recrystallization from ethanol. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which characterization techniques are most reliable for confirming the structure of (Dhq)₂-DP-phal?

Prioritize multimodal analysis:

Q. How can researchers design a baseline stability study for (Dhq)₂-DP-phal under varying pH conditions?

- Experimental variables : Test pH 3–10 buffers at 25°C/40°C.

- Degradation metrics : Quantify hydrolytic byproducts via HPLC-UV at 254 nm. Use Arrhenius kinetics to extrapolate shelf-life .

Advanced Research Questions

Q. How to resolve contradictions in spectral data when (Dhq)₂-DP-phal exhibits polymorphism?

Q. What methodological frameworks address discrepancies in (Dhq)₂-DP-phal’s reported bioactivity across in vitro vs. in vivo studies?

- Dose-response calibration : Normalize data using Hill equation parameters (EC₅₀, Emax).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.